(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-18(7-5-13-4-6-16-17(9-13)24-12-23-16)19-10-14-11-20-21-8-2-1-3-15(14)21/h1-9,11H,10,12H2,(H,19,22)/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJXMYJCTOLRAD-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=C4C=CC=CN4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole derivative, followed by the synthesis of the pyrazolo[1,5-a]pyridine intermediate. These intermediates are then coupled through a condensation reaction with acrylamide under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of catalysts and advanced purification methods, such as chromatography, are crucial to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzo[d][1,3]dioxole or pyrazolo[1,5-a]pyridine rings, using reagents like halides or organometallic compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
Chemical Profile
Molecular Formula: C22H20N4O4
Molecular Weight: 404.4 g/mol
CAS Number: 1396892-33-3
Structural Characteristics
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a pyrazolo[1,5-a]pyridine group. This unique combination contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific kinases or enzymes that are critical for cancer cell proliferation and survival. For instance, derivatives of pyrazolo[1,5-a]pyridine have shown promise in targeting cancer cell lines through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Research has demonstrated that compounds containing the benzo[d][1,3]dioxole structure possess notable antimicrobial activity. They have been tested against various bacterial strains and fungi, showing efficacy in inhibiting growth and biofilm formation . This suggests potential applications in developing new antibiotics or antifungal agents.
Neuropharmacological Effects
Compounds with similar structures have been explored for their neuropharmacological effects, particularly in the context of neurodegenerative diseases. The ability to inhibit cholinesterase enzymes indicates potential use in treating conditions like Alzheimer's disease. Studies report that such compounds can improve cognitive function by enhancing acetylcholine levels in the brain .
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, studies on related pyrazole derivatives indicate that they can effectively inhibit butyrylcholinesterase and acetylcholinesterase, which are essential for neurotransmitter regulation . This inhibition can lead to increased therapeutic effects in neurodegenerative conditions.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help elucidate the compound's mechanism of action at the molecular level and guide future synthesis of more potent analogs .
Development of Functional Materials
The unique chemical structure of this compound allows for its application in creating functional materials. Research into polymer composites incorporating this compound has shown enhanced properties such as thermal stability and mechanical strength. Such materials could be utilized in various industrial applications ranging from coatings to electronic devices .
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular processes. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(quinolin-3-ylmethyl)acrylamide
- (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(indol-3-ylmethyl)acrylamide
Uniqueness
What sets (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide apart from similar compounds is its unique combination of benzo[d][1,3]dioxole and pyrazolo[1,5-a]pyridine moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acrylamide is a novel compound with potential therapeutic applications due to its unique structural features. Its biological activity has been the subject of various studies, focusing on its anti-inflammatory, analgesic, and antimicrobial properties. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.
- Molecular Formula : C₁₈H₁₅N₃O₃
- Molecular Weight : 321.3 g/mol
- CAS Number : 1396892-38-8
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes involved in inflammatory processes. Notably, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins that mediate inflammation and pain.
Anti-inflammatory Activity
Several studies have indicated that this compound exhibits significant anti-inflammatory properties:
- COX Inhibition : The compound has been reported to effectively inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. A study indicated that it displayed an IC50 value comparable to known COX inhibitors like Celecoxib, suggesting strong anti-inflammatory potential .
- In Vivo Studies : In animal models, the compound demonstrated a reduction in inflammatory markers and symptoms associated with conditions such as arthritis and other inflammatory diseases .
Analgesic Activity
The analgesic effects of this compound have been evaluated through various methods:
- Acetic Acid-Induced Writhing Test : In this assay, the compound significantly reduced the number of writhes in treated mice compared to controls, indicating its potential as a peripheral analgesic agent .
- Hot Plate Test : It also exhibited central analgesic effects by increasing the pain threshold in the hot plate test, further supporting its dual action as both a peripheral and central analgesic .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been explored against various pathogens:
- Broad-Spectrum Activity : The compound showed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Its minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics .
- Fungal Inhibition : Additionally, it demonstrated antifungal activity against Candida albicans, making it a candidate for further development in treating fungal infections .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity:
| Structural Feature | Impact on Activity |
|---|---|
| Benzo[d][1,3]dioxole moiety | Enhances COX inhibition and anti-inflammatory effects |
| Pyrazolo[1,5-a]pyridine linkage | Contributes to analgesic properties |
| Acrylamide functional group | Increases overall bioactivity through specific interactions with target enzymes |
Case Studies
Recent research has highlighted the potential therapeutic applications of this compound:
- Study on Inflammatory Models : A study conducted on rat models with induced inflammation demonstrated that administration of this compound resulted in significant reductions in paw edema and inflammatory cytokine levels .
- Antimicrobial Efficacy Trials : Another study assessed its antimicrobial properties through disk diffusion methods against various pathogens and found it effective at concentrations that were lower than those required for traditional antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
